Z-D-Nle-ONp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Nle-ONp: Z-D-norleucine 4-nitrophenyl ester , is a synthetic compound used primarily in peptide synthesis. It is characterized by its high purity and stability, making it a valuable reagent in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Nle-ONp typically involves the esterification of Z-D-norleucine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the activation of the carboxyl group of Z-D-norleucine, followed by its reaction with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-D-Nle-ONp undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the nitrophenyl ester group.
Major Products:
Hydrolysis: Z-D-norleucine and 4-nitrophenol.
Substitution Reactions: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Z-D-Nle-ONp is widely used in peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for synthesizing complex peptides .
Biology: In biological research, this compound is used to study enzyme kinetics and mechanisms. It serves as a substrate for various proteases, allowing researchers to investigate enzyme activity and specificity .
Medicine: this compound is used in the development of peptide-based drugs. Its role in peptide synthesis facilitates the production of therapeutic peptides with high purity and efficacy .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and high purity make it a valuable reagent in the manufacturing process .
Mechanism of Action
The mechanism of action of Z-D-Nle-ONp involves its role as a substrate in peptide synthesis. The nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds. This process is catalyzed by coupling agents such as DCC or DIC, which activate the carboxyl group of Z-D-norleucine, allowing it to react with the amino group of another amino acid .
Comparison with Similar Compounds
- Z-D-leucine 4-nitrophenyl ester
- Z-D-isoleucine 4-nitrophenyl ester
- Z-D-valine 4-nitrophenyl ester
Comparison: Z-D-Nle-ONp is unique due to its specific structure and properties. Compared to similar compounds, it offers higher stability and purity, making it a preferred choice in peptide synthesis. Its unique ester group allows for efficient coupling reactions, resulting in high yields of the desired peptides .
Properties
IUPAC Name |
(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPOFZGPUCSGU-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426789 |
Source
|
Record name | Z-D-Nle-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31062-20-1 |
Source
|
Record name | Z-D-Nle-ONp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.